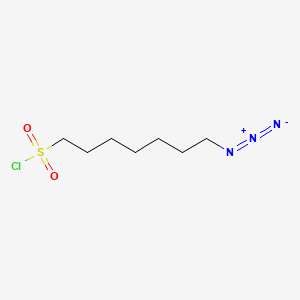
7-azidoheptane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Azidoheptane-1-sulfonyl chloride (AHSC) is a chemical compound that is used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in both organic and aqueous solvents. AHSC is often used as a reagent in organic synthesis and as a catalyst in chemical reactions. It is also used for the study of enzyme reactions, for the production of labeled proteins, and for the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
7-azidoheptane-1-sulfonyl chloride has a variety of scientific research applications. It is often used as a reagent in organic synthesis and as a catalyst in chemical reactions. It is also used for the study of enzyme reactions, for the production of labeled proteins, and for the synthesis of other compounds. Additionally, this compound is used in the synthesis of organic dyes, pharmaceuticals, and other compounds.
Wirkmechanismus
7-azidoheptane-1-sulfonyl chloride is an azide-based reagent which is used to introduce a sulfonyl group into organic compounds. This reaction is known as a nucleophilic substitution reaction. In this reaction, the sulfonyl chloride group of this compound undergoes an attack by a nucleophile, such as an amine or hydroxide ion. This attack results in the formation of an intermediate, which is then hydrolyzed to form the desired product.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In studies conducted in vitro, this compound has been shown to inhibit the activity of several enzymes, including cytochrome P450, which is involved in the metabolism of drugs and other compounds. Additionally, this compound has been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 7-azidoheptane-1-sulfonyl chloride in laboratory experiments is its versatility. It can be used in a variety of reactions, and it is relatively easy to synthesize. Additionally, this compound is relatively inexpensive and can be stored for extended periods of time. The main limitation of using this compound is its toxicity. This compound is classified as a hazardous material, and should be handled with care.
Zukünftige Richtungen
The use of 7-azidoheptane-1-sulfonyl chloride in scientific research is still in its early stages, and there are a variety of potential future directions for its use. For example, this compound could be used in the synthesis of new drugs and pharmaceuticals, as well as in the development of new diagnostic methods. Additionally, this compound could be used in the study of enzyme reactions, for the production of labeled proteins, and for the synthesis of other compounds. Finally, this compound could be used in the development of new organic dyes and other compounds.
Synthesemethoden
7-azidoheptane-1-sulfonyl chloride can be synthesized through a variety of methods. The most common method involves the reaction of heptan-1-sulfonyl chloride (HSCl) with sodium azide. In this reaction, the HSCl is first dissolved in an organic solvent, such as dichloromethane or ether. To this solution, a solution of sodium azide in water is added dropwise. The reaction is then stirred for several hours, and the resulting solution is allowed to cool. The this compound is then precipitated from the reaction mixture by the addition of an excess of methanol.
Eigenschaften
IUPAC Name |
7-azidoheptane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClN3O2S/c8-14(12,13)7-5-3-1-2-4-6-10-11-9/h1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIBJMTVNOSXKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN=[N+]=[N-])CCCS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.72 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-methylbenzenesulfonyl)-4-(2,2,3,3,3-pentafluoropropoxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604947.png)
![4-ethoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604955.png)

![2-{[1,1'-biphenyl]-4-carbonyl}-2-azabicyclo[2.1.1]hexane](/img/structure/B6604967.png)
![2-{[1,1'-biphenyl]-4-carbonyl}-4-fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B6604968.png)
![2-(4-methylbenzenesulfonyl)-4-(propan-2-yloxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604975.png)
![1-{3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine](/img/structure/B6604982.png)
![3-benzyl-5-methyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one, Mixture of diastereomers](/img/structure/B6604983.png)
![3-benzyl-5-ethyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6604993.png)


![2-[4-(2,5-dichlorophenyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid](/img/structure/B6605011.png)
![(2E)-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)prop-2-enoic acid](/img/structure/B6605020.png)
![(3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione](/img/structure/B6605022.png)
